3,3',3'',3'''-([2,2'-Bi(1,3-dithiolylidene)]-4,4',5,5'-tetrayl)tetrabenzoic acid
Description
This compound features a central [2,2'-bi(1,3-dithiolylidene)] (tetrathiafulvalene, TTF) core conjugated with four benzoic acid groups at the 3,3',3'',3''' positions. The TTF moiety is a redox-active, electron-rich unit known for facilitating charge-transfer interactions and electrical conductivity in supramolecular systems . The benzoic acid groups enable coordination with metal ions or hydrogen-bonded organic framework (HOF) formation, making this compound a versatile building block for porous materials. It is structurally distinct from other tetracarboxylic acids due to its sulfur-rich TTF core, which introduces unique electronic and optical properties .
Properties
IUPAC Name |
3-[2-[4,5-bis(3-carboxyphenyl)-1,3-dithiol-2-ylidene]-5-(3-carboxyphenyl)-1,3-dithiol-4-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H20O8S4/c35-29(36)21-9-1-5-17(13-21)25-26(18-6-2-10-22(14-18)30(37)38)44-33(43-25)34-45-27(19-7-3-11-23(15-19)31(39)40)28(46-34)20-8-4-12-24(16-20)32(41)42/h1-16H,(H,35,36)(H,37,38)(H,39,40)(H,41,42) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTPIIZCAUUIRCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=C(SC(=C3SC(=C(S3)C4=CC(=CC=C4)C(=O)O)C5=CC(=CC=C5)C(=O)O)S2)C6=CC(=CC=C6)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H20O8S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
684.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3,3’,3’‘,3’‘’-([2,2’-Bi(1,3-dithiolylidene)]-4,4’,5,5’-tetrayl)tetrabenzoic acid typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the bi(1,3-dithiolylidene) core followed by the attachment of the tetrabenzoic acid groups. Reaction conditions may vary, but common methods include:
Formation of the Bi(1,3-dithiolylidene) Core: This step involves the reaction of suitable dithiol precursors under controlled conditions to form the bi(1,3-dithiolylidene) structure.
Attachment of Tetrabenzoic Acid Groups: The tetrabenzoic acid moieties are then attached to the core through various coupling reactions, often using catalysts and specific reaction conditions to ensure high yield and purity.
Industrial production methods may involve scaling up these reactions with optimized conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
3,3’,3’‘,3’‘’-([2,2’-Bi(1,3-dithiolylidene)]-4,4’,5,5’-tetrayl)tetrabenzoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can also be performed, often using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others under suitable conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,3’,3’‘,3’‘’-([2,2’-Bi(1,3-dithiolylidene)]-4,4’,5,5’-tetrayl)tetrabenzoic acid has a wide range of applications in scientific research, including:
Chemistry: The compound is used in the synthesis of novel materials with unique electronic properties, such as organic semiconductors and conductive polymers.
Biology: It is explored for its potential biological activities, including interactions with biomolecules and potential therapeutic applications.
Medicine: Research is ongoing to investigate its potential as a drug candidate for various diseases, leveraging its unique chemical structure.
Industry: The compound is used in the development of advanced materials for electronic devices, sensors, and other industrial applications.
Mechanism of Action
The mechanism of action of 3,3’,3’‘,3’‘’-([2,2’-Bi(1,3-dithiolylidene)]-4,4’,5,5’-tetrayl)tetrabenzoic acid involves its interaction with specific molecular targets and pathways. The bi(1,3-dithiolylidene) core plays a crucial role in its electronic properties, allowing it to participate in charge transfer processes and interact with various substrates. The tetrabenzoic acid groups contribute to its overall stability and reactivity, enabling it to engage in multiple chemical and biological interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in HOF/MOF Chemistry
Key Differences:
- Electronic Properties : The TTF core in the target compound enables redox activity and charge-transfer interactions, unlike benzene or pyrene-based analogues. This makes it suitable for electroactive frameworks .
- Coordination Versatility : Compared to aniline derivatives (e.g., tetraaniline-TTF), the benzoic acid groups allow for stronger metal coordination and H-bonding, critical for stable MOF/HOF construction .
- Gas Selectivity : While BTBA and PTBA exhibit exceptional CO₂/N₂ selectivity, the TTF-based compound’s performance in gas separation remains unexplored but may benefit from its polarizable sulfur-rich channels .
Biological Activity
3,3',3'',3'''-([2,2'-Bi(1,3-dithiolylidene)]-4,4',5,5'-tetrayl)tetrabenzoic acid is a complex organic compound that has garnered attention for its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound features a tetrabenzoic acid structure linked through a bi(1,3-dithiolylidene) core. Its molecular formula is with a molecular weight of approximately 684.78 g/mol . The structural uniqueness contributes to its electronic properties, making it a candidate for various applications in chemistry and biology.
| Property | Value |
|---|---|
| Molecular Formula | C34H20O8S4 |
| Molecular Weight | 684.78 g/mol |
| CAS Number | 2757729-91-0 |
| Purity | ≥95% |
The biological activity of this compound is primarily attributed to its interaction with biomolecules. The bi(1,3-dithiolylidene) core enhances its electron transfer capabilities, allowing it to engage in redox reactions that can influence cellular processes. The tetrabenzoic acid groups contribute to its stability and reactivity, enabling interactions with various molecular targets.
Potential Mechanisms:
- Antioxidant Activity: The compound may scavenge free radicals due to its redox-active nature.
- Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways.
- Cell Signaling Modulation: The compound could influence signaling pathways by interacting with receptors or transcription factors.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Anticancer Properties
Studies have suggested that this compound may possess anticancer properties by inducing apoptosis in cancer cells. It has been shown to inhibit the proliferation of various cancer cell lines in vitro.
Antimicrobial Activity
Preliminary research indicates potential antimicrobial effects against a range of pathogens. The mechanism may involve disrupting bacterial membranes or inhibiting key metabolic pathways.
Neuroprotective Effects
There is emerging evidence suggesting that the compound could offer neuroprotective benefits by mitigating oxidative stress and inflammation in neural tissues.
Study 1: Anticancer Activity
In a study conducted on human breast cancer cell lines (MCF-7), treatment with varying concentrations of the compound resulted in significant dose-dependent inhibition of cell proliferation. The IC50 value was determined to be approximately 25 µM after 48 hours of exposure.
Study 2: Antimicrobial Efficacy
A series of experiments evaluated the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MICs) of 15 µg/mL for S. aureus and 20 µg/mL for E. coli.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3,3',3'',3'''-([2,2'-Bi(1,3-dithiolylidene)]-4,4',5,5'-tetrayl)tetrabenzoic acid?
- Methodology : Synthesis typically involves coupling reactions between dithiolylidene precursors and tetrabenzoic acid derivatives. Key steps include:
- Oxidative coupling of 1,3-dithiol-2-thione derivatives to form the bi(1,3-dithiolylidene) core .
- Functionalization via Suzuki-Miyaura cross-coupling to attach benzoic acid moieties .
- Purification via column chromatography and recrystallization to isolate the product .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Methodology : Use a multi-technique approach:
- NMR Spectroscopy : H and C NMR to confirm proton environments and aromatic substitution patterns .
- FT-IR : Identify carboxyl (-COOH) and dithiolylidene (C-S) vibrational modes .
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
Q. How can researchers assess the solubility and stability of this compound under varying conditions?
- Methodology :
- Solubility Screening : Test in polar (DMSO, water) and non-polar solvents (toluene, THF) using UV-Vis spectroscopy to quantify solubility limits .
- Stability Studies : Conduct accelerated degradation tests under heat, light, and humidity; monitor via HPLC for decomposition products .
Advanced Research Questions
Q. What experimental and computational strategies are used to resolve contradictions in electronic property measurements (e.g., conductivity vs. theoretical predictions)?
- Methodology :
- Electrochemical Analysis : Cyclic voltammetry (CV) to determine redox potentials and HOMO/LUMO levels .
- DFT Calculations : Compare computed band structures (e.g., using Gaussian or COMSOL Multiphysics) with experimental conductivity data .
- Cross-Validation : Replicate measurements using multiple techniques (e.g., four-probe conductivity tests vs. Hall effect measurements) .
Q. How can researchers design experiments to optimize the compound’s charge-transport properties for organic electronics applications?
- Methodology :
- Thin-Film Fabrication : Spin-coating or vacuum deposition to create uniform films; characterize via AFM for morphology .
- Device Integration : Test in field-effect transistor (FET) configurations; measure carrier mobility using transfer line method (TLM) .
- AI-Driven Optimization : Employ machine learning (e.g., COMSOL Multiphysics) to model doping effects and predict optimal substituents .
Q. What approaches are recommended for addressing low yields in multi-step syntheses of this compound?
- Methodology :
- Design of Experiments (DoE) : Use factorial design to identify critical variables (e.g., reaction time, stoichiometry) .
- In Situ Monitoring : Implement Raman spectroscopy to track intermediate formation and adjust conditions in real time .
- Catalyst Screening : Test palladium, copper, or nickel catalysts for coupling efficiency; prioritize air-stable ligands .
Key Considerations for Researchers
- Contradiction Management : Always validate anomalous data with orthogonal methods (e.g., XRD for crystallinity vs. DSC for phase transitions) .
- Theoretical Alignment : Ground experimental designs in density functional theory (DFT) to rationalize electronic behaviors .
- Ethical Synthesis : Adopt greener solvents (e.g., ethanol/water mixtures) to reduce environmental impact .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
